Cas no 65058-52-8 ((1S)-2-(methylamino)-1-phenylethan-1-ol)

(1S)-2-(Methylamino)-1-phenylethan-1-ol is a chiral β-amino alcohol compound characterized by its (S)-configuration at the stereocenter. This structure imparts significant utility in asymmetric synthesis, serving as a versatile intermediate for pharmaceuticals and fine chemicals. Its phenyl and hydroxyl groups enhance reactivity in catalytic processes, while the methylamino moiety contributes to chelating properties, making it valuable in ligand design. The enantiomeric purity ensures high selectivity in stereocontrolled reactions, particularly in the synthesis of adrenergic agonists or other bioactive molecules. Its stability under standard conditions and compatibility with common organic solvents further support its application in research and industrial settings.
(1S)-2-(methylamino)-1-phenylethan-1-ol structure
65058-52-8 structure
Product Name:(1S)-2-(methylamino)-1-phenylethan-1-ol
CAS No:65058-52-8
MF:C9H13NO
MW:151.205622434616
CID:2070108
PubChem ID:5324634
Update Time:2025-10-30

(1S)-2-(methylamino)-1-phenylethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (-)-Halostachine
    • (R)-(-)-phenylephrine hydrochloride
    • (R)-2-(methylamino)-1-phenylethanol
    • (R)-2-methylamino-1-phenyl-ethanol
    • (R)-Halostachine
    • (±)-Halostachine
    • 2-(methylamino)-1(R)-phenylethanol
    • Halostachine
    • N-Me-(S)-2-Amino-1-phenylethanol
    • N-methyl (R)-2-hydroxy-2-phenylethylamine
    • R-2-methylamino-1-phenylethanol
    • (1S)-1-Phenyl-2-(methylamino)ethanol
    • (1S)-2-(methylamino)-1-phenylethan-1-ol
    • l-alpha-((Methylamino)methyl)benzyl alcohol
    • Halostachine, (+)-
    • AKOS032464697
    • (S)-2-Methylamino-1-phenylethanol
    • (1S)-2-(methylamino)-1-phenylethanol
    • 65058-52-8
    • NIOSH/DO9660000
    • Q27279223
    • BENZENEMETHANOL, .ALPHA.-((METHYLAMINO)METHYL)-, (.ALPHA.S)-
    • DO96600000
    • (S)-(+)-Halostachine
    • Benzenemethanol, alpha-((methylamino)methyl)-, (alphaS)-
    • l-1-Phenyl-1-oxy-2-(methylamino)-aethan [German]
    • Benzyl alcohol, alpha-((methylamino)methyl)-, l-
    • F1909-1621
    • Benzenemethanol, alpha-((methylamino)methyl)-, (-)-
    • ZCTYHONEGJTYQV-SECBINFHSA-N
    • GPI3LS233B
    • l-1-Phenyl-1-oxy-2-(methylamino)-aethan
    • (+)-Halostachine
    • SCHEMBL5076853
    • UNII-GPI3LS233B
    • (S)-2-(1-Hydroxy-2-(methylamino)ethyl)benzene
    • Inchi: 1S/C9H13NO/c1-10-7-9(11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3/t9-/m1/s1
    • InChI Key: ZCTYHONEGJTYQV-SECBINFHSA-N
    • SMILES: O[C@@H](C1C=CC=CC=1)CNC

Computed Properties

  • Exact Mass: 151.099714038Da
  • Monoisotopic Mass: 151.099714038Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 99.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 32.3Ų

(1S)-2-(methylamino)-1-phenylethan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
S161216-100mg
(1s)-2-(methylamino)-1-phenylethan-1-ol
65058-52-8
100mg
$ 135.00 2022-06-03
TRC
S161216-500mg
(1s)-2-(methylamino)-1-phenylethan-1-ol
65058-52-8
500mg
$ 570.00 2022-06-03
TRC
S161216-1g
(1s)-2-(methylamino)-1-phenylethan-1-ol
65058-52-8
1g
$ 865.00 2022-06-03
A2B Chem LLC
AH09491-1mg
(1S)-2-(Methylamino)-1-phenylethan-1-ol
65058-52-8 90%
1mg
$204.00 2024-04-19
A2B Chem LLC
AH09491-2mg
(1S)-2-(Methylamino)-1-phenylethan-1-ol
65058-52-8 90%
2mg
$214.00 2023-12-30
A2B Chem LLC
AH09491-3mg
(1S)-2-(Methylamino)-1-phenylethan-1-ol
65058-52-8 90%
3mg
$222.00 2023-12-30
A2B Chem LLC
AH09491-4mg
(1S)-2-(Methylamino)-1-phenylethan-1-ol
65058-52-8 90%
4mg
$227.00 2023-12-30
A2B Chem LLC
AH09491-5mg
(1S)-2-(Methylamino)-1-phenylethan-1-ol
65058-52-8 90%
5mg
$233.00 2024-04-19
A2B Chem LLC
AH09491-10mg
(1S)-2-(Methylamino)-1-phenylethan-1-ol
65058-52-8 90%
10mg
$252.00 2024-04-19
A2B Chem LLC
AH09491-15mg
(1S)-2-(Methylamino)-1-phenylethan-1-ol
65058-52-8 90%
15mg
$272.00 2023-12-30

Additional information on (1S)-2-(methylamino)-1-phenylethan-1-ol

Comprehensive Analysis of (1S)-2-(methylamino)-1-phenylethan-1-ol (CAS No. 65058-52-8): Properties, Applications, and Industry Insights

The compound (1S)-2-(methylamino)-1-phenylethan-1-ol (CAS No. 65058-52-8) is a chiral β-amino alcohol with significant relevance in pharmaceutical and chemical research. Its unique structural features, including a phenylethanol backbone and a methylamino substituent, make it a versatile intermediate in organic synthesis. This article delves into its molecular characteristics, synthetic pathways, and emerging applications while addressing frequently searched questions in AI-driven drug discovery and green chemistry.

Chemically, (1S)-2-(methylamino)-1-phenylethan-1-ol belongs to the class of aryl-substituted amino alcohols, which are pivotal in asymmetric catalysis and medicinal chemistry. The CAS No. 65058-52-8 identifier ensures precise tracking in regulatory and safety databases. Researchers often explore its enantiomeric purity, as the (1S) configuration is critical for bioactivity in certain APIs (Active Pharmaceutical Ingredients). Recent studies highlight its role in optimizing ADME properties (Absorption, Distribution, Metabolism, Excretion) of drug candidates, a hot topic in computational pharmacology.

Synthesis of 65058-52-8 typically involves reductive amination of 1-phenyl-1,2-ethanedione or resolution of racemic mixtures via chiral auxiliaries. Industry trends emphasize atom-economical routes and biocatalytic methods, aligning with the global push for sustainable manufacturing. Analytical techniques like HPLC chiral separation and NMR spectroscopy are employed to verify its stereochemical integrity, a frequent query among analytical chemists.

Beyond pharmaceuticals, (1S)-2-(methylamino)-1-phenylethan-1-ol finds niche applications in ligand design for transition-metal catalysts and as a building block for functional materials. Its hydrogen-bonding capacity and stereocenter make it valuable in designing molecular sensors. Notably, patent literature reveals its utility in neurotransmitter analogs, linking to trending searches on CNS drug development.

From a commercial perspective, suppliers of CAS No. 65058-52-8 must address growing demand for high-purity chiral compounds, driven by advancements in personalized medicine. Regulatory compliance with ICH guidelines and REACH remains a key concern, as evidenced by search analytics on chemical compliance platforms. Storage recommendations typically include inert atmospheres to preserve its amine functionality against oxidation.

Emerging research explores (1S)-2-(methylamino)-1-phenylethan-1-ol derivatives for biodegradable polymers, tapping into the circular economy discourse. Computational models predict its potential in enzyme inhibition, particularly for kinase targets—a frequently searched term in AI-augmented drug design forums. These interdisciplinary connections underscore its importance beyond traditional synthetic roles.

In conclusion, 65058-52-8 exemplifies how structurally simple yet stereochemically rich molecules enable innovations across chemistry and life sciences. Its alignment with green chemistry metrics and drug discovery paradigms ensures sustained academic and industrial interest, making it a compound worthy of deeper exploration in contemporary research.

Recommended suppliers
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent